molecular formula C10H14N2O B14835418 5-Cyclopropoxy-6-ethylpyridin-3-amine

5-Cyclopropoxy-6-ethylpyridin-3-amine

Cat. No.: B14835418
M. Wt: 178.23 g/mol
InChI Key: WUYGBQBLNCETGT-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-6-ethylpyridin-3-amine is a pyridine derivative featuring a cyclopropoxy group at position 5, an ethyl group at position 6, and an amine group at position 3. Its molecular formula is C₁₀H₁₄N₂O, with a molecular weight of 178 g/mol. The cyclopropoxy substituent introduces steric bulk and lipophilicity, while the ethyl group enhances hydrophobic interactions. Such structural attributes make it a candidate for pharmaceutical research, particularly in modulating receptor binding or metabolic stability.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

5-cyclopropyloxy-6-ethylpyridin-3-amine

InChI

InChI=1S/C10H14N2O/c1-2-9-10(13-8-3-4-8)5-7(11)6-12-9/h5-6,8H,2-4,11H2,1H3

InChI Key

WUYGBQBLNCETGT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=N1)N)OC2CC2

Origin of Product

United States

Chemical Reactions Analysis

5-Cyclopropoxy-6-ethylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound, using reagents like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Cyclopropoxy-6-ethylpyridin-3-amine has various applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-6-ethylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may act as an agonist or antagonist at receptor sites, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Molecular and Structural Differences

The table below compares 5-Cyclopropoxy-6-ethylpyridin-3-amine with four analogs from literature and commercial sources:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications
5-Cyclopropoxy-6-ethylpyridin-3-amine C₁₀H₁₄N₂O 178 Cyclopropoxy (5), Ethyl (6), Amine (3) High lipophilicity; potential in drug development
6-Methoxy-5-methylpyridin-3-amine C₇H₁₀N₂O 138 Methoxy (6), Methyl (5), Amine (3) Moderate solubility; used in heterocyclic chemistry research
6-(Cyclopropylmethoxy)-5-(trifluoromethyl)pyridin-3-amine C₁₀H₁₀F₃N₂O 231 Cyclopropylmethoxy (6), Trifluoromethyl (5), Amine (3) Enhanced metabolic stability; electronegative substituents
6-Cyclopropylpyridin-2-amine C₈H₁₀N₂ 134 Cyclopropyl (6), Amine (2) Lower molecular weight; amine at position 2 alters binding affinity

Substituent Effects on Properties

Cyclopropoxy vs. Cyclopropoxy’s strained three-membered ring may also influence conformational stability in biological systems.

Ethyl vs. Methyl/Trifluoromethyl :

  • The ethyl group in the target compound provides greater steric bulk than methyl (), which could affect binding pocket interactions.
  • In contrast, the trifluoromethyl group in ’s compound introduces strong electron-withdrawing effects, enhancing metabolic stability and altering electronic distribution on the pyridine ring .

Amine Position: The amine at position 3 (target compound) vs. Position 3 may favor interactions with acidic residues in enzyme active sites .

Physicochemical and Bioactivity Profiles

  • Molecular Weight : The target compound (178 g/mol) lies between the lighter 6-Methoxy-5-methylpyridin-3-amine (138 g/mol) and the heavier trifluoromethyl derivative (231 g/mol), aligning with typical drug-like properties (Lipinski’s rules).
  • Solubility : Methoxy and methyl groups () improve water solubility compared to the target’s cyclopropoxy and ethyl groups. The trifluoromethyl group () further reduces solubility due to hydrophobicity .
  • Reactivity : The amine group in all compounds facilitates nucleophilic reactions, but the electron-deficient pyridine ring in trifluoromethyl derivatives () may reduce electrophilic substitution rates .

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